5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one
Description
5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a thiophen-3-ylmethylamino substituent.
Properties
CAS No. |
77961-43-4 |
|---|---|
Molecular Formula |
C9H10N4OS |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
5-amino-2-(thiophen-3-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H10N4OS/c10-7-4-12-9(13-8(7)14)11-3-6-1-2-15-5-6/h1-2,4-5H,3,10H2,(H2,11,12,13,14) |
InChI Key |
AQLSYLARRONHOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CNC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Thiophen-3-ylmethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with thiophen-3-ylmethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Substituent Variations in Pyrimidinone Derivatives
The compound’s structural analogs differ primarily in substituents and fused ring systems, which modulate physicochemical and biological properties:
Impact of Substituents on Properties
- Thiophene vs.
- Bulkier Substituents: Compounds with fused rings (e.g., thieno[3,4-d]pyrimidin-4(3H)-one) exhibit higher melting points (251–253°C) due to rigid structures, while simpler derivatives (e.g., dimethylamino analog) have lower melting points .
Biological Activity
5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 194.26 g/mol. The structure features a pyrimidine core substituted with an amino group and a thiophene moiety, which contributes to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrimidine derivatives, including those similar to this compound. For instance, compounds with similar scaffolds have demonstrated the ability to inhibit viral replication by disrupting protein-protein interactions essential for viral assembly and replication. A notable study reported that certain pyrimidine derivatives effectively inhibited the PA-PB1 interaction in influenza viruses, showcasing their potential as antiviral agents .
Anticancer Activity
Pyrimidine derivatives have also been explored for their anticancer properties. The compound's structural similarities to known anticancer agents suggest that it may interfere with cancer cell proliferation through various mechanisms, including the inhibition of key kinases involved in cell signaling pathways. For example, some derivatives have shown promising results against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically measure cytotoxicity, enzyme inhibition, and other relevant biological endpoints.
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Study 1 | H460 | 1.1 | Anticancer |
| Study 2 | A549 | 2.5 | Antiviral |
| Study 3 | HT-29 | 3.0 | Anticancer |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines and shows promise as an antiviral agent.
Case Studies
- Influenza Virus Inhibition : A study demonstrated that a derivative similar to this compound effectively inhibited the interaction between PA and PB1 proteins in influenza viruses, leading to reduced viral replication in vitro .
- Anticancer Efficacy : Another investigation into a related compound reported its ability to induce apoptosis in breast cancer cells through mitochondrial pathways, suggesting that modifications in the thiophene moiety could enhance anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
